molecular formula C14 H28 O6 B1149396 Octyl beta-D-glucopyranoside CAS No. 1174225-19-4

Octyl beta-D-glucopyranoside

Cat. No. B1149396
CAS RN: 1174225-19-4
M. Wt: 292.37
InChI Key:
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Description

Octyl beta-D-glucopyranoside is a non-ionic detergent that is frequently used to solubilize integral membrane proteins for studies in biochemistry . It is a glycoside derived from glucose and octanol . It is also known as Octyl glucoside or OG . It has a well-defined chemical structure, small uniform micelles, and high water solubility, which make it superior to most other nonionic detergents for membrane solubilization .


Synthesis Analysis

Octyl beta-D-glucopyranoside has been used in the synthesis of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .


Molecular Structure Analysis

The molecular formula of Octyl beta-D-glucopyranoside is C14H28O6 . It has an average mass of 292.368 Da and a monoisotopic mass of 292.188599 Da .


Chemical Reactions Analysis

Octyl beta-D-glucopyranoside has been used in the creation of hybrid liposomes . It has been found that Octyl beta-D-glucopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .


Physical And Chemical Properties Analysis

Octyl beta-D-glucopyranoside is a non-ionic detergent with a well-defined chemical structure, small uniform micelles, and high water solubility . It has a critical micelle concentration (CMC) value of 23.4 mM .

Scientific Research Applications

  • OBG is an effective nonionic solubilizing agent for membrane proteins. It is beneficial for studying detergent-sensitive activity of enzymes like cytochrome c oxidase. Its simple structure allows for synthesis of analogues to test detergent specificity (Rosevear, VanAken, Baxter, & Ferguson-Miller, 1980).

  • It acts as a competitive inhibitor of Na+-dependent D-glucose uptake into intestinal brush-border membrane vesicles. This property is utilized in studies exploring the mechanisms of glucose absorption in the intestine (Vincenzini, Iantomasi, Stio, Treves, Favilli, & Vanni, 1987).

  • In chemical reactions, OBG has been used for counterion-directed regioselective acetylation. This application is significant in understanding and controlling the outcome of chemical reactions involving carbohydrates (Kattnig & Albert, 2004).

  • OBG has been used in the synthesis of β-glucosides using enzymes like β-glucosidase from Pichia etchellsii, indicating its utility in enzymatic synthesis and biocatalysis (Rather, Mishra, & Chand, 2010).

  • It has been found to inhibit the expression of cell-associated fructosyltransferase in Streptococcus salivarius, providing insights into bacterial enzyme regulation (Jacques, 1985).

  • OBG has been explored in the chemoenzymatic synthesis of β-D-glucosides, demonstrating its role in biocatalysis and organic synthesis (Winter, Van Renterghem, Wuyts, Pelantová, Křen, Soetaert, & Desmet, 2015).

  • Its utility in antimicrobial research was shown in a study synthesizing novel n-octyl glucopyranoside esters with potential antimicrobial properties (Matin, Bhattacharjee, Chakraborty, & Alam, 2019).

  • OBG was used in an organocatalytic method for the chemo- and regioselective acylation of monosaccharides, contributing to advancements in carbohydrate chemistry (Kawabata, Muramatsu, Nishio, Shibata, & Schedel, 2007).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
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InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
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InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
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DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
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Molecular Weight

292.37 g/mol
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Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
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Product Name

Octyl beta-D-glucopyranoside

CAS RN

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
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Record name Octyl-beta-D-glucoside
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Record name Octyl beta-D-glucopyranoside
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Record name Octyl glucoside
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Record name 1-O-octyl-β-D-glucopyranoside
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